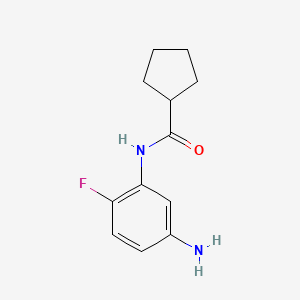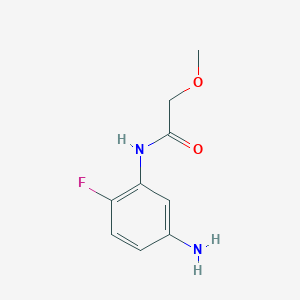![molecular formula C13H16O3Si B1357477 Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate CAS No. 119754-18-6](/img/structure/B1357477.png)
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” is a chemical compound that has been synthesized and studied for its unique properties . It is characterized by its planar molecular structure, which results in a layered arrangement of the molecules . This compound is a derivative of salicylic acid, with the addition of a trimethylsilyl ethynyl group .
Synthesis Analysis
The synthesis of “this compound” involves the use of salicylic acid as a starting material . The specific details of the synthesis process are not provided in the available literature .Molecular Structure Analysis
The molecular structure of this compound is planar, leading to a layered arrangement of the molecules . This structure does not form a stack packing . In the related compound, methyl 2-hydroxy-5-ethynylbenzoate, molecules in a layer are bound by hydrogen bonds, including those involving the terminal proton of the ethynyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Cyclization Reactions : The compound is used in cyclization reactions involving diisobutylaluminum hydride (DIBAL-H) to produce 2-(trimethylsilyl)indenes and benzosiloles, highlighting a method to construct benzosiloles from readily available organosilanes (Kinoshita, Fukumoto, Tohjima, & Miura, 2016).
Preparation of Protected Amino Acids : This compound aids in the synthesis of protected amino acids, such as β-hydroxyaspartic acid, crucial for peptide synthesis (Wagner & Tilley, 1990).
Synthesis of Organometallic Compounds : It serves as a starting material in the synthesis of new arylcarboranes, which are precursors for oligomers used in materials science (Förster, Bertran, Teixidor, & Viňas, 1999).
Material Science and Polymer Chemistry
Oligomer and Polymer Synthesis : The compound is integral in the preparation of oligo(phenyleneethynylene)s and other polymers, demonstrating its role in the development of new materials with potential electronic and optical applications (Figueira, Rodrigues, Russo, & Rissanen, 2008).
Cross-Conjugated Polymer Synthesis : It is used in the synthesis of cross-conjugated polymers, which are important for developing materials with unique electronic properties (Londergan, You, Thompson, & Weber, 1998).
Wirkmechanismus
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate. For instance, it’s recommended to be stored at room temperature . Additionally, safety measures should be taken to avoid contact with skin and eyes, and a well-ventilated work environment is advised
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in the production of melanin . This interaction is crucial for its potential use in treating hyperpigmentation disorders and as a skin-whitening agent in cosmetics . The compound’s ability to form hydrogen bonds and its planar molecular structure contribute to its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tyrosinase activity can lead to decreased melanin production in melanocytes, affecting pigmentation . Additionally, its interaction with cellular proteins can alter gene expression patterns, potentially impacting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity . This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Furthermore, the compound’s structure allows it to interact with other cellular proteins, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of tyrosinase activity and prolonged effects on melanin production.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and phototoxicity . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and degradation. The compound’s structure allows it to participate in oxidative reactions, leading to the formation of metabolites that can be further processed by cellular enzymes . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fat-solubility facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound’s structure and post-translational modifications can direct it to particular organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is important for its function and effectiveness in modulating cellular processes.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOLBGZNROSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598697 |
Source


|
| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119754-18-6 |
Source


|
| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
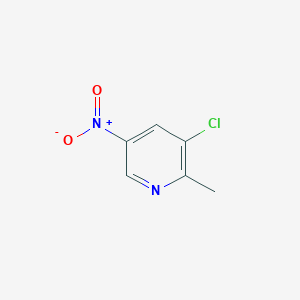
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)


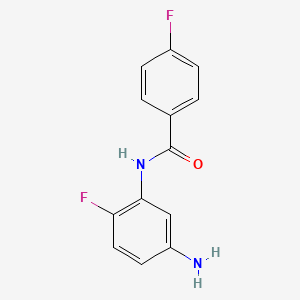
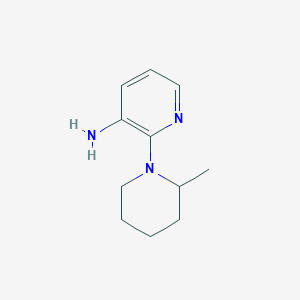
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)
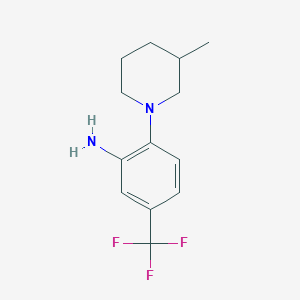
![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
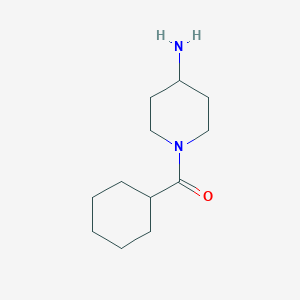
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)

